molecular formula C24H23NO4S2 B13369171 1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine

1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13369171
M. Wt: 453.6 g/mol
InChI Key: OBEIGWGIISAECN-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that belongs to the class of tetrahydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions.

    Sulfonylation: The phenylsulfonyl groups are typically introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield simpler hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific pathways.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine: Lacks the phenylsulfonyl groups.

    2-Phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine: Lacks the methyl group.

Properties

Molecular Formula

C24H23NO4S2

Molecular Weight

453.6 g/mol

IUPAC Name

3,5-bis(benzenesulfonyl)-1-methyl-2-phenyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C24H23NO4S2/c1-25-18-22(30(26,27)20-13-7-3-8-14-20)17-23(24(25)19-11-5-2-6-12-19)31(28,29)21-15-9-4-10-16-21/h2-17,23-24H,18H2,1H3

InChI Key

OBEIGWGIISAECN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=CC(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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